5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a chemical compound that belongs to the benzotriazole family. It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 7th position of the benzotriazole ring. This compound is notable for its applications in various scientific fields, particularly in research related to corrosion inhibition and as a reagent in organic synthesis.
The compound has a Chemical Abstracts Service (CAS) number of 1354777-44-8 and can be found in various chemical databases such as PubChem and BenchChem. It is classified under the category of benzotriazoles, which are known for their heterocyclic structures featuring nitrogen atoms within their rings. The molecular formula for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is C7H4BrN3O2, and it has a molecular weight of 242.03 g/mol .
The synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves several steps:
The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed in industrial settings to enhance efficiency .
The molecular structure of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid features a bicyclic system where three nitrogen atoms are integrated into the five-membered ring alongside carbon atoms. The presence of both bromine and carboxylic acid functional groups contributes to its unique reactivity.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H4BrN3O2/c8-6-3-4(9)1-2-5(6)11-12-10-7(4)13/h1-3H,(H,10,11,12) .
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives with enhanced properties or for specific applications in materials science and pharmaceuticals.
The mechanism of action of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid largely depends on its interaction with biological targets:
The exact pathways depend on the context of use and specific experimental conditions .
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid typically appears as a white to light tan solid. Its melting point and boiling point data are not extensively documented but are essential for practical applications.
The compound exhibits weak acidic properties with a pKa around 8.2. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents . Additionally, it has been classified with hazard statements indicating it may cause skin irritation and is harmful if swallowed .
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid has several important applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2